molecular formula C7H9BrO2 B8548152 rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one

rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one

Cat. No.: B8548152
M. Wt: 205.05 g/mol
InChI Key: PZDPQFNHGDOCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[320]heptan-6-one is a bicyclic compound with a unique structure that includes a bromine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one involves the oxidation of dihydroxybicyclo[3.2.0]heptan-6-one using peracetic acid at -78°C. This reaction yields a dihydroxylactone, which is then protected as its bisdimethyl-t-butylsilyl ether and reduced to the corresponding lactol . Another method involves the use of bromine to form bromonium ions, which are then attacked by nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one involves the formation of reactive intermediates such as bromonium ions and lactols. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bromine atom, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C7H9BrO2

Molecular Weight

205.05 g/mol

IUPAC Name

2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C7H9BrO2/c8-7-4-2-5(9)3(4)1-6(7)10/h3-4,6-7,10H,1-2H2

InChI Key

PZDPQFNHGDOCGG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC2=O)C(C1O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1 g of bicycloheptenone (III) dissolved in the mixture of 20 ml of acetone and 5 ml of water, 1.5 g of 1,3-dibromo-5,5-dimethyl-hydantoin was added in portions under constant stirring. After 16 hours at room temperature the solvent was evaporated under reduced pressure. The residue was dissolved in 10 ml of water and extracted several times with dichloromethane. Obtained organic extracts were washed with brine, dried over magnesium sulfate and evaporated. A residuum in the form of a yellow oil was then separated by silica-gel column chromatography with solvent mixture of 20% ethyl acetate in light petroleum to obtain 2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one] (IV) (U.S. Pat. No. 4,272,629).
Name
bicycloheptenone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 1 g of bicycloheptenone (III) dissolved in the mixture of 20 ml of acetone and 5 ml of water, 1.5 g of 1,3-dibromo-5,5-dimethyl-hydantoin was added in portions under constant stirring. After 16 hours at room temperature the solvent was evaporated under reduced pressure. The residue was dissolved in 10 ml of water and extracted several times with dichloromethane. Obtained organic extracts were washed with brine, dried over magnesium sulfate and evaporated. A residuum in the form of a yellow oil was then separated by silica-gel column chromatography with solvent mixture of 20% ethyl acetate in light petroleum to obtain 2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one (IV) (U.S. Pat. No. 4,272,629).
Name
bicycloheptenone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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